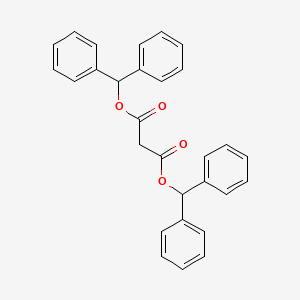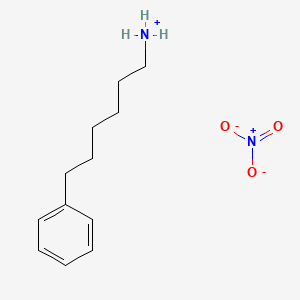
6-Phenylhexylammonium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenylhexylammonium nitrate is an organic compound with the molecular formula C({12})H({20})N({2})O({3}). It is a nitrate salt of 6-phenylhexylamine, characterized by the presence of a phenyl group attached to a hexyl chain, which is further bonded to an ammonium ion and a nitrate ion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-phenylhexylammonium nitrate typically involves the reaction of 6-phenylhexylamine with nitric acid. The process can be summarized as follows:
Starting Material: 6-phenylhexylamine.
Reagent: Nitric acid (HNO(_3)).
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the nitrate salt without decomposition.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 6-phenylhexylamine and nitric acid are handled in industrial reactors.
Safety Measures: Due to the reactive nature of nitric acid, appropriate safety measures, including temperature control and proper ventilation, are implemented.
Purification: The crude product is purified through crystallization or recrystallization techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Phenylhexylammonium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrate group to other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reduction Reagents: Hydrogen gas (H(_2)) with a palladium catalyst, lithium aluminum hydride (LiAlH(_4)).
Substitution Reagents: Halogens (Cl(_2), Br(_2)), alkyl halides.
Major Products:
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Amines or other reduced nitrogen-containing compounds.
Substitution Products: Halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
6-Phenylhexylammonium nitrate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-phenylhexylammonium nitrate involves its interaction with molecular targets and pathways. The compound can:
Bind to Receptors: Interact with specific receptors or enzymes, modulating their activity.
Pathway Modulation: Influence biochemical pathways, leading to desired biological effects.
Nitric Oxide Release: As a nitrate compound, it can release nitric oxide (NO), which has various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Ammonium Nitrate (NH(_4)NO(_3)): A widely used nitrate compound with applications in fertilizers and explosives.
Phenylhexylamine: The parent amine of 6-phenylhexylammonium nitrate, used in organic synthesis.
Other Phenylalkylamines: Compounds with similar structures but different alkyl chain lengths or functional groups.
Uniqueness: this compound is unique due to its specific combination of a phenyl group, hexyl chain, and nitrate ion. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
120375-43-1 |
|---|---|
Molekularformel |
C12H20N2O3 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
6-phenylhexylazanium;nitrate |
InChI |
InChI=1S/C12H19N.NO3/c13-11-7-2-1-4-8-12-9-5-3-6-10-12;2-1(3)4/h3,5-6,9-10H,1-2,4,7-8,11,13H2;/q;-1/p+1 |
InChI-Schlüssel |
JTTNUOSNMPPCRP-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCC[NH3+].[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


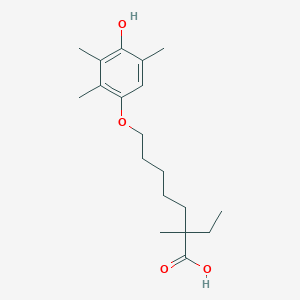
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)



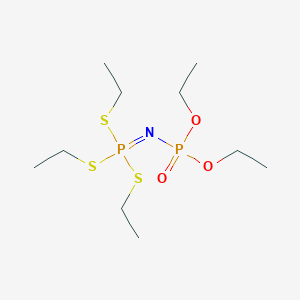

![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)
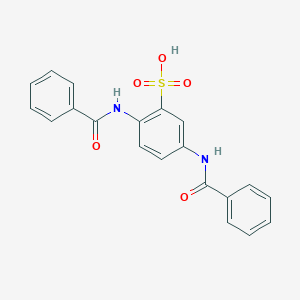

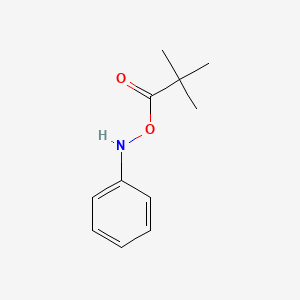
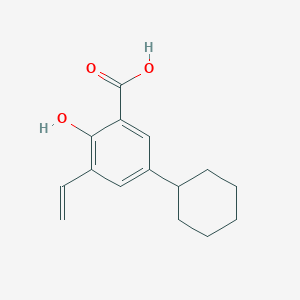
![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
